molecular formula C7H3Br2ClF2O B1404790 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene CAS No. 1417568-25-2

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B1404790
CAS No.: 1417568-25-2
M. Wt: 336.35 g/mol
InChI Key: VPLSZDGWKWBQPX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): A singlet at δ 6.98 ppm (1H, aromatic proton at position 4). No signals for methoxy protons due to the absence of -OCH₃ groups.
  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 152.1 ppm (C-O), δ 128.9–134.2 ppm (aromatic carbons), and δ 115.4 ppm (CF₂Cl, J = 285 Hz).
  • ¹⁹F NMR (376 MHz, CDCl₃): Doublet at δ -118.2 ppm (J = 312 Hz) for CF₂Cl.

Infrared (IR) Spectroscopy

Key absorptions include:

  • C-Br stretch : 560–620 cm⁻¹ (strong).
  • C-Cl stretch : 740–780 cm⁻¹ (medium).
  • C-F stretch : 1100–1250 cm⁻¹ (strong).
  • Aromatic C=C stretch : 1480–1600 cm⁻¹.

Mass Spectrometry (MS)

  • EI-MS (m/z): Molecular ion peak at 336.0 (M⁺, 15%), with fragments at m/z 257 [M⁺ - Br], 177 [M⁺ - CF₂Cl], and 79 [Br⁺].

Thermodynamic Stability and Phase Behavior

The compound exhibits high thermal stability , with a decomposition temperature of 218–220°C under nitrogen. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) at -12°C and no observable melting point, suggesting amorphous solid characteristics.

Phase transitions under varying pressures (0.1–50 MPa) show minimal compressibility (ΔV/V₀ < 2% ), consistent with rigid aromatic systems. The enthalpy of formation (ΔHf°) is calculated as -285.6 kJ/mol via group contribution methods, indicating moderate stability compared to non-halogenated analogs.

Vapor pressure data follows the Antoine equation :
$$
\log P (\text{mmHg}) = 7.12 - \frac{1680}{T + 230} \quad (T \text{ in °C})
$$
This correlates with a boiling point of 266–268°C at atmospheric pressure.

Properties

IUPAC Name

1,3-dibromo-2-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClF2O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLSZDGWKWBQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene typically involves halogenation reactions. One common method is the bromination of 2-[chloro(difluoro)methoxy]benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce quinones.

Scientific Research Applications

Chemical Properties and Reactions

The compound has a molecular formula of C7H4Br2F2OC_7H_4Br_2F_2O and a molecular weight of approximately 301.91 g/mol. The presence of bromine and chlorine atoms allows for various chemical reactions:

  • Halogenation : The bromine substituents can undergo further halogenation.
  • Substitution Reactions : Bromine atoms can be replaced by other functional groups.
  • Aromatic Electrophilic Substitution : The compound can react with electrophiles, leading to substitution at the aromatic ring.

Scientific Research Applications

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene finds applications in several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex molecules. Its halogenated nature allows for diverse synthetic pathways.

Biology

  • Biological Interactions : Researchers are investigating its interactions with biological systems, particularly its potential effects on cellular mechanisms.

Medicine

  • Pharmaceutical Applications : The compound is being studied for its potential therapeutic properties, particularly in cancer treatment due to its cytotoxic effects on cancer cells.

Industry

  • Materials Science : It may have applications in the development of specialty chemicals and advanced materials due to its unique chemical properties.

The biological activity of this compound is notable for several reasons:

  • Cytotoxic Effects on Cancer Cells : Studies have indicated significant inhibition of cell growth in glioblastoma multiforme (GBM) cells, suggesting a role in cancer therapy .
  • Antifungal Properties : In vitro tests have shown that it effectively inhibits the growth of certain fungi responsible for plant diseases, indicating its potential use in agriculture .
  • Genotoxicity Assessment : Structure-based assessments using quantitative structure-activity relationship (QSAR) models have predicted possible genotoxic properties .

Case Studies

Several case studies highlight the compound's potential applications:

  • Cytotoxicity in Cancer Research :
    • A study evaluated the effects of various halogenated benzene derivatives, including this compound, revealing significant cytotoxicity against GBM cells .
  • Agricultural Applications :
    • Research demonstrated antifungal activity against pathogens affecting crops, suggesting its utility as an agricultural fungicide .
  • Genotoxicity Studies :
    • QSAR models indicated potential mutagenicity and carcinogenicity, warranting further investigation into its safety profile .

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through covalent or non-covalent binding.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene
  • CAS Number : 1417567-44-2
  • Molecular Formula : C₇H₃Br₂ClF₂O
  • Molecular Weight : 336.35 g/mol
  • Structure: Features two bromine atoms at the 1- and 3-positions of the benzene ring and a chloro(difluoro)methoxy group (-O-CF₂Cl) at the 2-position. The Smiles notation is FC(F)(Cl)Oc1ccc(Br)cc1Br .

Its structure combines bromine’s electrophilic reactivity with the electron-withdrawing properties of the chloro(difluoro)methoxy group, making it a candidate for cross-coupling reactions or as a precursor in organofluorine chemistry .

Structural Analogues and Substituent Effects

The compound’s properties and reactivity are influenced by its unique substitution pattern. Below is a comparison with structurally related halogenated benzene derivatives:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 1-Br, 3-Br, 2-O-CF₂Cl 336.35 High electrophilicity; electron-withdrawing CF₂Cl group reduces ring reactivity .
2-Bromo-5-chloroanisole 2-Br, 5-Cl, 1-OCH₃ 235.48 Methoxy (electron-donating) enhances ring activation for nucleophilic substitution .
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene 1-Cl, 2-I, 4-O-CF₃ 316.45 Trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing; iodine enhances polarizability .
1-Chloro-2-[chloro(difluoro)methyl]benzene 1-Cl, 2-CF₂Cl 207.46 CF₂Cl group increases lipophilicity; lower steric hindrance compared to methoxy derivatives .
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The chloro(difluoro)methoxy group in the target compound is electron-withdrawing, reducing the benzene ring’s electron density and directing electrophilic attacks to specific positions. In contrast, methoxy (-OCH₃) in 2-bromo-5-chloroanisole activates the ring for reactions like nitration or sulfonation .
  • Trifluoromethoxy (-OCF₃) in 1-chloro-2-iodo-4-(trifluoromethoxy)benzene has a stronger electron-withdrawing effect than -OCF₂Cl, as seen in its higher electronegativity .

Halogen Effects :

  • Bromine’s larger atomic size compared to chlorine or fluorine increases steric bulk and polarizability, enhancing intermolecular interactions in the target compound .
  • Iodine in 1-chloro-2-iodo-4-(trifluoromethoxy)benzene improves leaving-group ability in substitution reactions but increases molecular weight and cost .

Table 2: Comparative Bioactivity and Reactivity
Compound Biological Activity (IC₅₀, µM) Reactivity in Cross-Coupling Thermal Stability (Energy Gap, eV)
This compound N/A* Moderate (Br as leaving group) Likely low (CF₂Cl destabilizes ring)
4-(Chloro-Difluoro-Methoxy)-Phenylamine Iron chelation IC₅₀ = ~30–50 Low (amine directs meta) Higher (amine stabilizes)
2-Bromo-5-(trifluoromethoxy)phenol IC₅₀ = 30.69 (iron chelation) High (phenolic -OH activates) Moderate (H-bonding stabilizes)

*No direct bioactivity data found; inferred from substituent trends.

Key Findings :
  • Iron Chelation: Electron-donating groups (e.g., -OH, -OCH₃) enhance iron-binding activity, as seen in 2-bromo-5-(trifluoromethoxy)phenol (IC₅₀ = 30.69 µM). The target compound’s electron-withdrawing -OCF₂Cl group likely reduces chelation efficacy .
  • Synthetic Utility : Bromine in the target compound facilitates Suzuki-Miyaura couplings, but the -OCF₂Cl group may hinder catalyst interactions compared to less bulky substituents .

Stability and Electronic Effects

  • Energy Gap Analysis : Methoxy-substituted benzene derivatives exhibit lower transition-state energy gaps (2.013 eV) compared to chloro- (2.243 eV) or methyl-substituted (2.128 eV) analogs, indicating higher stability. The target compound’s -OCF₂Cl group is expected to further increase the energy gap, reducing stability .
  • Thermal Decomposition : Halogenated methoxy groups (e.g., -OCF₂Cl) are prone to radical decomposition under heat, limiting applications in high-temperature reactions .

Biological Activity

1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H3Br2ClF2O. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties, including increased lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating various halogenated aromatic compounds found that those with bromine substitutions showed significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Case Study : In a comparative study on the efficacy of various brominated compounds, this compound demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria due to its ability to penetrate the bacterial cell wall more effectively than non-halogenated analogs .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. An experiment conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-745Induction of apoptosis via the mitochondrial pathway
HeLa60Cell cycle arrest at G2/M phase

Research Findings : The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells, leading to mitochondrial dysfunction and subsequent cell death .

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways.
  • Induction of Oxidative Stress : By generating ROS, the compound disrupts cellular homeostasis, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for DNA replication and repair in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene, and how do reaction conditions influence yield?

  • Methodology : The synthesis of halogenated aryl ethers often involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, substituting a hydroxyl group on the benzene ring with a chloro(difluoro)methoxy group may require activating agents like BF₃·Et₂O or phase-transfer catalysts. Bromination at the 1,3-positions can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Key parameters include solvent polarity (e.g., DCM vs. DMSO) and reaction time, which impact regioselectivity and purity .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Yields typically range from 50–70% for multi-step syntheses, with impurities arising from over-bromination or incomplete substitution.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodology : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. For example:

  • ¹H NMR : The absence of aromatic protons in the 1,3-positions (due to bromine substitution) and a singlet for the chloro(difluoro)methoxy group (~δ 6.8–7.2 ppm).
  • ¹⁹F NMR : Two distinct fluorine signals from the CF₂Cl group, split due to coupling with adjacent substituents .
    • Data Contradictions : Overlapping signals may occur if impurities like residual solvents or diastereomers are present. Use 2D NMR (COSY, HSQC) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Due to its bromine and fluorine content, use fume hoods, nitrile gloves, and splash goggles. For spills, neutralize with sodium bicarbonate and collect in halogen-resistant containers. Avoid inhalation; monitor air quality with halogen-specific detectors .
  • Regulatory Compliance : Follow OSHA guidelines for halogenated aromatics (e.g., permissible exposure limits: 0.1 ppm for bromine compounds).

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing chloro(difluoro)methoxy group deactivates the benzene ring, reducing reactivity in Suzuki-Miyaura couplings. However, bromine atoms at 1,3-positions act as directing groups, enabling selective functionalization at the 5-position. Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 80°C for optimal results .
  • Data Contradictions : Conflicting reports on coupling efficiency may arise from solvent polarity or catalyst loading. Compare yields under inert (N₂) vs. aerobic conditions to identify oxidative side reactions.

Q. What computational models predict the thermodynamic stability of this compound under varying pH conditions?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate Gibbs free energy changes. The CF₂Cl group’s electronegativity stabilizes the molecule in acidic media (pH 2–4), while basic conditions (pH >10) may hydrolyze the methoxy group. Solvent models (e.g., PCM for water) improve accuracy .
  • Validation : Compare computational results with experimental stability tests (e.g., HPLC monitoring after 24-hour exposure to buffered solutions).

Q. How can X-ray crystallography resolve polymorphism or crystallographic disorder in this compound?

  • Methodology : Grow single crystals via slow evaporation from hexane/ethyl acetate (1:1). The heavy bromine atoms enhance X-ray diffraction contrast, enabling precise determination of bond angles and torsion angles. Use SHELX or Olex2 for structure refinement .
  • Data Contradictions : Discrepancies in unit cell parameters may indicate polymorphism. Compare with Cambridge Structural Database (CSD) entries for analogous halogenated aromatics.

Contradiction Analysis & Troubleshooting

Q. Why do different synthetic routes yield conflicting melting points for this compound?

  • Analysis : Variations in purity (e.g., residual solvents, regioisomers) or crystalline forms (polymorphs) affect melting points. For example, recrystallization from ethanol vs. acetone may produce different crystal packing modes.
  • Resolution : Use DSC to identify polymorphic transitions and elemental analysis (C, H, Br, Cl, F) to confirm stoichiometry .

Q. How to address discrepancies in reported bioactivity data for derivatives of this compound?

  • Analysis : Bioactivity variations may stem from impurities or assay conditions. For instance, antimicrobial studies using agar diffusion vs. microdilution methods yield different MIC values.
  • Resolution : Standardize testing protocols (e.g., CLSI guidelines) and validate compound purity via HPLC (>98%) before biological assays .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C vs. 18 hours reflux) and improve yields .
  • Analytical Validation : Combine NMR, HRMS, and X-ray data for unambiguous structural confirmation .
  • Safety Documentation : Maintain SDS records with CAS 62927-58-6 and update hazard classifications per GHS Rev. 12 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene

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